sodium;oct-1-yne
Description
Significance of Terminal Alkynes in Contemporary Synthetic Methodologies
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in modern organic synthesis. sioc-journal.cn Their importance stems from the unique reactivity of the C≡C triple bond and the acidity of the terminal hydrogen atom. numberanalytics.com The sp-hybridized C-H bond in a terminal alkyne is significantly more acidic than its sp2 (alkene) or sp3 (alkane) counterparts, allowing for its ready deprotonation by a strong base to form an alkynyl anion, or acetylide. numberanalytics.comwikipedia.org
These acetylide anions are powerful carbon nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions. mdpi.com Key transformations include alkylation reactions with alkyl halides and ring-opening of epoxides. wikipedia.org Furthermore, terminal alkynes are crucial substrates in numerous transition-metal-catalyzed reactions that have become cornerstones of synthetic chemistry. These include the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, as well as various addition reactions and cycloadditions like the copper-catalyzed azide-alkyne cycloaddition, a prominent example of "click chemistry". mdpi.comwiley-vch.de The versatility of alkynes is further demonstrated by their ability to be reduced to alkenes or alkanes, or oxidized to carboxylic acids, making them versatile intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals. numberanalytics.commdpi.com
Historical Context and Recent Resurgence of Organosodium Reagents
The study of organosodium chemistry dates back to the 19th century. sci-hub.se However, for much of the 20th century, the field was largely overshadowed by the development and widespread application of organolithium and organomagnesium (Grignard) reagents. sci-hub.sewikipedia.orgacs.org This was primarily due to practical challenges associated with organosodium compounds, such as their often high reactivity, which could lead to uncontrolled reactions, and their poor solubility in common organic solvents. wikipedia.orgresearchgate.net
In recent years, there has been a significant resurgence of interest in organosodium chemistry, driven largely by the principles of sustainable synthesis. sci-hub.seresearchgate.net Sodium is the most abundant alkali metal and the sixth most abundant element in the Earth's crust, making it a cost-effective and environmentally benign alternative to the less abundant and increasingly expensive lithium. sci-hub.sebritannica.comnih.gov This renewed focus has spurred the development of novel methods for the preparation and handling of organosodium reagents. For instance, the use of commercially available sodium dispersions, which consist of fine sodium particles in an oil matrix, has mitigated some of the safety and handling issues associated with the highly reactive bulk metal. acs.orgresearchgate.net Researchers have demonstrated that these modern reagents can be used effectively in fundamental organic transformations, including cross-coupling reactions, heralding a new era for sustainable synthesis using earth-abundant metals. researchgate.netriken.jp
Research Scope and Focus on Sodium Oct-1-yne as a Representative Alkynide
This article will focus specifically on sodium;oct-1-yne (sodium octynide) as a representative long-chain organosodium alkynide. This compound is the sodium salt derived from the deprotonation of the terminal alkyne 1-octyne (B150090). nih.govbrainly.com The formation of sodium octynide is a classic acid-base reaction where a strong sodium-containing base, such as sodium amide or sodium hydride, abstracts the acidic terminal proton from 1-octyne. wikipedia.orgbrainly.com By concentrating on this specific compound, we can explore the characteristic properties and reactivity patterns of organosodium alkynides in detail.
Below are data tables outlining the computed properties of this compound and the experimental properties of its precursor, 1-octyne.
Table 1: Computed Properties of this compound Data sourced from PubChem. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₃Na |
| Molecular Weight | 132.18 g/mol |
| Exact Mass | 132.09149470 Da |
| Canonical SMILES | CCCCCCC#[C-].[Na+] |
| InChI Key | FVSBLQDNWQLQBN-UHFFFAOYSA-N |
| CAS Number | 71814-16-9 |
Table 2: Physical Properties of 1-Octyne Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemicalbook.com
| Property | Value |
| IUPAC Name | Oct-1-yne |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Boiling Point | 127 - 128 °C |
| Melting Point | -80 °C |
| Density | 0.747 g/mL at 25 °C |
| Refractive Index | n20/D 1.416 |
| Water Solubility | 0.024 g/L |
Structure
3D Structure of Parent
Properties
CAS No. |
71814-16-9 |
|---|---|
Molecular Formula |
C8H13Na |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
sodium;oct-1-yne |
InChI |
InChI=1S/C8H13.Na/c1-3-5-7-8-6-4-2;/h3,5-8H2,1H3;/q-1;+1 |
InChI Key |
FVSBLQDNWQLQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#[C-].[Na+] |
Origin of Product |
United States |
Reactivity and Reaction Pathways of Sodium Oct 1 Yne
Nucleophilic Alkylation Reactions
The acetylide anion of sodium oct-1-yne is an excellent nucleophile, making it highly useful for forming new carbon-carbon bonds through reactions with alkyl halides. masterorganicchemistry.comchemistrysteps.com
SN2 Reaction Mechanisms with Primary Alkyl Halides
Sodium oct-1-yne reacts with primary alkyl halides via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comjove.com In this concerted, single-step process, the nucleophilic acetylide ion attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (backside attack). chemicalnote.commasterorganicchemistry.com This simultaneous bond formation between the acetylide carbon and the alkyl halide's carbon, and bond cleavage of the carbon-halogen bond, leads to an inversion of stereochemistry at the reaction center. jove.comchemicalnote.com The reaction rate is dependent on the concentrations of both the sodium oct-1-yne and the alkyl halide. chemicalnote.com
This reaction is most efficient with unhindered methyl and primary alkyl halides. masterorganicchemistry.comjove.com The general scheme for this reaction is as follows:
Step 1: Deprotonation A strong base, such as sodium amide (NaNH₂), is used to deprotonate the terminal alkyne (oct-1-yne), forming the sodium oct-1-yn-1-ide (sodium acetylide). pearson.comjove.com
Step 2: Nucleophilic Attack The resulting acetylide ion then acts as a nucleophile, attacking the primary alkyl halide in an SN2 fashion to form a new, longer-chain internal alkyne. jove.comlibretexts.org
Regioselectivity and Chemoselectivity in Alkylation Reactions
Alkylation of sodium oct-1-yne demonstrates high regioselectivity and chemoselectivity.
Regioselectivity refers to the preference of a reaction to occur at a particular site in a molecule. durgapurgovtcollege.ac.in In the case of sodium oct-1-yne, the reaction occurs exclusively at the terminal sp-hybridized carbon, as this is the site of the negative charge and the highest nucleophilicity. The reaction is highly selective for forming a bond at this specific carbon atom. researchgate.net
Chemoselectivity is the preferential reaction of a reagent with one functional group over others. youtube.comslideshare.net The acetylide anion is a strong nucleophile but a relatively hindered base. This allows it to selectively attack the electrophilic carbon of a primary alkyl halide in an SN2 reaction, while minimizing competing elimination reactions. jove.com
The choice of substrate is critical. Primary alkyl halides are the best electrophiles for this reaction due to minimal steric hindrance. fiveable.me
Competing Elimination Pathways and Stereochemical Considerations
While SN2 reactions are favored with primary alkyl halides, competing elimination (E2) reactions can occur, particularly with more sterically hindered substrates. jove.com
E2 Elimination: With secondary and tertiary alkyl halides, the acetylide anion functions more as a strong base, abstracting a proton from a carbon adjacent to the leaving group. jove.comfiveable.me This results in the formation of an alkene via an E2 mechanism, rather than the desired alkyne substitution product. fiveable.melibretexts.org The strong basicity of the acetylide ion makes this a significant competing pathway. masterorganicchemistry.comlibretexts.org
Stereochemistry: The SN2 reaction proceeds with a complete inversion of stereochemistry at the carbon center of the alkyl halide. jove.commasterorganicchemistry.com This is a hallmark of the backside attack mechanism. chemicalnote.com For the reaction to be successful, the transition state, where the carbon is transiently five-coordinate, must be accessible. masterorganicchemistry.com Steric hindrance around the reaction center in secondary and tertiary halides impedes this backside attack, favoring the E2 pathway instead. chemicalnote.commasterorganicchemistry.com
Addition Reactions Across Unsaturated Bonds
The carbon-carbon triple bond in the product of the initial alkylation, now an internal alkyne, can undergo various addition reactions. The parent compound, oct-1-yne, itself is also highly reactive towards addition. pearson.commasterorganicchemistry.com
Hydration Reactions Leading to Carbonyl Compounds (e.g., Octan-2-one Formation)
The hydration of oct-1-yne adds a molecule of water across the triple bond to form a carbonyl compound. scienceready.com.auorgoreview.com This reaction typically requires a catalyst, such as mercury(II) sulfate (B86663) in aqueous sulfuric acid. libretexts.orglibretexts.org
The reaction proceeds with Markovnikov regiochemistry, meaning the hydroxyl group adds to the more substituted carbon of the triple bond. libretexts.orglibretexts.org
The mechanism involves several steps:
Electrophilic Addition: The mercury(II) ion (Hg²⁺) acts as an electrophile and adds to the alkyne, forming a mercury-containing vinylic carbocation intermediate. libretexts.org
Nucleophilic Attack: A water molecule attacks the more substituted carbon of the vinylic carbocation. libretexts.orgorganicchemistrytutor.com
Deprotonation: A proton is lost from the resulting oxonium ion to form an organomercury enol. libretexts.org
Protonation and Tautomerization: The mercury is replaced by a proton under the acidic conditions, yielding a neutral enol. libretexts.org This enol intermediate is unstable and rapidly rearranges to the more stable keto form through a process called keto-enol tautomerization. libretexts.orgorganicchemistrytutor.com For a terminal alkyne like oct-1-yne, this process exclusively yields a methyl ketone, specifically octan-2-one. pearson.comlibretexts.org
| Reactant | Reagents | Intermediate | Product |
| Oct-1-yne | H₂O, H₂SO₄, HgSO₄ | Enol | Octan-2-one |
Hydroboration-Oxidation Pathways
Hydroboration-oxidation provides an alternative pathway for the hydration of alkynes, yielding a different regioisomeric product compared to mercury-catalyzed hydration. orgoreview.comjove.com This two-step reaction sequence results in the anti-Markovnikov addition of water across the triple bond. orgoreview.comorganicchemistrytutor.com
For a terminal alkyne like oct-1-yne, this reaction produces an aldehyde. jove.combyjus.com
The reaction proceeds as follows:
Hydroboration: A borane (B79455) reagent, typically a sterically hindered one like disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) to prevent double addition across the triple bond, adds to the alkyne. libretexts.orgsocratic.org The boron atom adds to the less substituted (terminal) carbon, and a hydrogen atom adds to the more substituted carbon in a syn-addition. jove.com
Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). jove.compearson.com This replaces the boron atom with a hydroxyl group, forming an enol intermediate. jove.com
Tautomerization: This enol rapidly tautomerizes to the more stable aldehyde. jove.comorganicchemistrytutor.com In the case of oct-1-yne, the final product is octanal.
| Reactant | Reagents | Intermediate | Product |
| Oct-1-yne | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | Enol | Octanal |
This anti-Markovnikov regioselectivity makes hydroboration-oxidation a complementary method to the mercury-catalyzed hydration for the synthesis of carbonyl compounds from terminal alkynes. libretexts.org
Conjugate Additions to α,β-Unsaturated Systems
The acetylide anion of sodium oct-1-yne can act as a nucleophile in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. However, direct addition of sodium acetylides often leads to a mixture of 1,2- and 1,4-addition products. To achieve high selectivity for the desired conjugate addition, organocopper reagents are frequently employed. mdpi.com The reaction typically involves the in-situ formation of a copper acetylide or a cuprate, which then preferentially attacks the β-carbon of the Michael acceptor.
The versatility of organocuprate reagents makes them reliable for forming carbon-carbon bonds through 1,4-conjugate addition. mdpi.com While Grignard reagents typically favor 1,2-addition, the presence of copper(I) salts effectively catalyzes the 1,4-conjugate addition pathway, often yielding the 1,4-adduct exclusively. mdpi.com The use of higher-order cuprates, such as R2Cu(CN)Li2, has been shown to improve reactivity compared to standard Gilman reagents (R2CuLi). utsouthwestern.edu For sodium oct-1-yne, this would involve its conversion to a lithium or copper derivative to facilitate the reaction. A general scheme involves the reaction of the octynyl nucleophile with an enone in the presence of a copper catalyst to yield a γ,δ-alkynyl ketone.
Recent developments have even demonstrated the possibility of performing conjugate additions of terminal alkynes using only a catalytic amount of copper under aqueous conditions, highlighting the ongoing evolution of these methodologies. researchgate.net
Table 1: Representative Conjugate Addition of an Alkynyl Group
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| Oct-1-yne derivative (e.g., cuprate) | α,β-Unsaturated Ketone (Enone) | Copper(I) salt catalyst, THF | γ,δ-Alkynyl Ketone |
This table illustrates the general transformation. Specific yields and conditions for sodium oct-1-yne would require dedicated experimental investigation.
Reductive Transformations of the Alkyne Moiety
The carbon-carbon triple bond in the oct-1-yne moiety can be selectively reduced to either an alkene or an alkane. The stereochemical outcome of the reduction to an alkene is highly dependent on the chosen reagents and reaction conditions.
Dissolving Metal Reductions with Sodium in Liquid Ammonia (B1221849)
The reduction of alkynes using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia is a classic method for preparing trans-alkenes. jove.combyjus.comntu.edu.sg When sodium dissolves in liquid ammonia (boiling point -33 °C), it forms a deep blue solution containing solvated electrons, which are powerful reducing agents. byjus.commasterorganicchemistry.com These electrons add to the alkyne's triple bond. jove.combyjus.com
The mechanism proceeds via a radical anion intermediate. libretexts.orgkhanacademy.org An electron adds to the alkyne, forming a radical anion, which is then protonated by the ammonia solvent to create a vinylic radical. jove.comlibretexts.org A second electron transfer from another sodium atom to the vinylic radical produces a vinylic anion. jove.comlibretexts.org This anion is subsequently protonated by ammonia to yield the final alkene product. jove.comchemistrysteps.com
A significant consideration for terminal alkynes like oct-1-yne is their acidity (pKa ≈ 25). jove.com The sodium-ammonia mixture is basic enough to deprotonate the terminal alkyne, forming sodium acetylide. jove.comntu.edu.sg This side reaction consumes the starting material and the reducing agent. To ensure the reduction proceeds efficiently, a proton source like ammonium (B1175870) sulfate is often added to the reaction mixture. The ammonium ion protonates the acetylide anion, regenerating the terminal alkyne for reduction. jove.comntu.edu.sg
Stereochemical Control in Alkyne Reduction to Alkenes
The dissolving metal reduction provides excellent stereochemical control, producing almost exclusively the trans-(E)-alkene. byjus.commasterorganicchemistry.comlibretexts.org This stereospecificity arises from the geometry of the reaction intermediates. libretexts.orglibretexts.org The intermediate vinylic radical and vinylic anion can interconvert between cis and trans conformations. The trans isomer is sterically more stable, with the alkyl groups positioned on opposite sides of the double bond, minimizing repulsion. byjus.comkhanacademy.org This more stable trans intermediate is formed preferentially before the final protonation step, locking in the trans stereochemistry of the resulting alkene. khanacademy.orglibretexts.org
This method is complementary to catalytic hydrogenation using Lindlar's catalyst, which produces cis-(Z)-alkenes via a syn-addition of hydrogen. masterorganicchemistry.comlibretexts.orgpearson.com Therefore, by choosing the appropriate reduction method, one can selectively synthesize either the trans- or cis-isomer of oct-2-ene from oct-1-yne (following isomerization) or a related internal alkyne.
Table 2: Comparison of Common Alkyne Reduction Methods
| Method | Reagents | Stereochemistry | Product from an Internal Alkyne |
|---|---|---|---|
| Dissolving Metal Reduction | Na (or Li) in liquid NH₃ | Anti-addition | trans-(E)-Alkene jove.comlibretexts.org |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition | cis-(Z)-Alkene libretexts.orgpearson.com |
| Catalytic Hydrogenation | H₂, Pd, Pt, or Ni catalyst | Syn-addition | Alkane libretexts.orgchemistrysteps.com |
Reactions with Carbonyl and Other Electrophilic Compounds
The sodium oct-1-yne salt is a potent carbon nucleophile due to the concentration of negative charge on the terminal carbon atom. This allows it to react with a wide range of electrophiles, most notably the carbonyl carbon of aldehydes and ketones, and with carbon dioxide.
Nucleophilic Addition to Aldehydes and Ketones
Sodium oct-1-yne readily participates in nucleophilic addition reactions with aldehydes and ketones. masterorganicchemistry.com The acetylide anion attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.com A subsequent acidic workup protonates the alkoxide to yield a propargyl alcohol. youtube.comlibretexts.orgtransformationtutoring.com
This reaction is a powerful tool for carbon-carbon bond formation. openstax.org For instance, the reaction of sodium oct-1-yne with an aldehyde (R-CHO) produces a secondary propargyl alcohol, while reaction with a ketone (R-CO-R') yields a tertiary propargyl alcohol. google.com If the ketone is not symmetrical, the reaction creates a new stereocenter. In the absence of a chiral catalyst, the attack occurs with equal probability from either face of the carbonyl group, resulting in a racemic mixture of two enantiomers. libretexts.orgvaia.com
Table 3: Examples of Nucleophilic Addition of Sodium Oct-1-yne
| Carbonyl Compound | Intermediate Product | Final Product (after H₃O⁺ workup) | Product Class |
|---|---|---|---|
| Formaldehyde (H₂CO) | Sodium 3-nonyn-1-oxide | Non-3-yn-1-ol | Primary Propargyl Alcohol |
| Aldehyde (RCHO) | Sodium 1-alkoxy-3-nonyne | 1-Substituted non-3-yn-1-ol | Secondary Propargyl Alcohol transformationtutoring.com |
Carboxylation Reactions for Carboxylic Acid Derivatives
The nucleophilic acetylide of sodium oct-1-yne can also react with carbon dioxide, which acts as an electrophile. masterorganicchemistry.com This reaction, known as carboxylation, is a method for synthesizing carboxylic acids. The reaction is often performed using the Grignard reagent equivalent (oct-1-ynylmagnesium bromide) and solid carbon dioxide (dry ice). ucalgary.calibretexts.org
The nucleophilic carbon of the acetylide attacks the electrophilic carbon of CO₂, forming a sodium carboxylate salt. ucalgary.ca Subsequent acidification of this intermediate with a mineral acid like HCl protonates the carboxylate, yielding the corresponding α,β-alkynoic acid. ucalgary.calibretexts.org In the case of sodium oct-1-yne, this reaction produces 2-nonynoic acid. This extends the original eight-carbon chain of octyne to a nine-carbon carboxylic acid.
Reactivity with Silicon-Containing Electrophiles
Sodium oct-1-yne, as a potent nucleophile, readily engages in reactions with various silicon-containing electrophiles. This reactivity provides a valuable route for the synthesis of silylated alkynes, which are important intermediates in organic synthesis. The primary reaction pathway involves the nucleophilic attack of the octynide anion on the electrophilic silicon center, leading to the formation of a new carbon-silicon bond and the displacement of a leaving group from the silicon atom.
The most common silicon electrophiles employed in these reactions are halosilanes, such as chlorotrimethylsilane (B32843) (TMSCl) and triethylsilyl chloride (TESCl). The reaction is typically carried out by first preparing the sodium oct-1-yne in situ by treating oct-1-yne with a strong base like sodium amide (NaNH₂) in a suitable solvent, such as liquid ammonia or an inert organic solvent. masterorganicchemistry.comthieme-connect.delibretexts.org The subsequent addition of the chlorosilane to the resulting sodium octynide solution affords the corresponding (oct-1-yn-1-yl)silane. masterorganicchemistry.comnih.gov
The general reaction can be represented as follows:
C₆H₁₃C≡CH + NaNH₂ → C₆H₁₃C≡CNa + NH₃ C₆H₁₃C≡CNa + R₃SiCl → C₆H₁₃C≡CSiR₃ + NaCl
The efficiency of this reaction is generally high, particularly for the formation of C-C bonds with primary alkyl halides. masterorganicchemistry.com The silyl (B83357) group can serve as a protecting group for the terminal alkyne, preventing unwanted reactions at the acidic C-H bond. nih.gov Moreover, the silyl group can influence the regioselectivity of subsequent reactions and can be readily removed or converted into other functional groups. nih.gov
Alternative methods for the direct silylation of terminal alkynes, including oct-1-yne, involve the use of a base and a silylating agent in a single step. For instance, the combination of lithium diisopropylamide (LDA) and TMSCl at low temperatures can achieve the direct trimethylsilylation of a terminal alkyne. nih.gov Another approach involves a dehydrogenative cross-coupling of a terminal alkyne and a hydrosilane catalyzed by a base like NaOH or KOH. nih.gov
The following table summarizes the reaction of sodium oct-1-yne with representative silicon-containing electrophiles.
| Silicon Electrophile | Product | Reaction Conditions | Reference |
| Chlorotrimethylsilane (TMSCl) | (Oct-1-yn-1-yl)trimethylsilane | NaNH₂, liquid NH₃ | masterorganicchemistry.comthieme-connect.de |
| Triethylsilyl chloride (TESCl) | Triethyl(oct-1-yn-1-yl)silane | NaNH₂, liquid NH₃ | nih.gov |
| Dimethylphenylsilyl chloride | (Dimethyl(phenyl)silyl)oct-1-yne | Base, solvent | nih.gov |
Table 1: Reactivity of Sodium Oct-1-yne with Silicon Electrophiles
Complexation and Coordination Chemistry with Transition Metals
The acetylenic carbon of sodium oct-1-yne, with its rich electron density, readily coordinates to transition metals, forming a diverse range of metal acetylide complexes. These complexes are of significant interest due to their unique structural features and their applications in catalysis and materials science.
Metal acetylide complexes of oct-1-yne are typically synthesized by the reaction of sodium oct-1-yne (or the corresponding lithium or Grignard reagent) with a suitable transition metal salt. The metal center in these complexes can vary widely, with copper, silver, and gold being commonly employed. acs.orgacs.orgresearchgate.net
For example, copper(I) acetylide complexes can be formed by the reaction of a terminal alkyne with a copper(I) salt, such as copper(I) iodide, in the presence of a base. semanticscholar.org These copper acetylides are key intermediates in various coupling reactions, including the well-known Sonogashira coupling. rsc.org The formation of the copper acetylide activates the alkyne for subsequent transformations. semanticscholar.org
Silver(I) acetylide complexes can be synthesized by reacting a terminal alkyne with a silver salt, such as silver nitrate, often in an aqueous or alcoholic solution. researchgate.netresearchgate.net These complexes are sometimes used for the purification of terminal alkynes, as they often precipitate from the reaction mixture and can be subsequently treated with acid to regenerate the alkyne. libretexts.org
Gold(I) acetylide complexes are also readily prepared. The reaction of a gold(I) precursor, such as (triphenylphosphine)gold(I) chloride, with an acetylide ligand in the presence of a base yields the corresponding gold(I) acetylide complex. researchgate.net These complexes often exhibit interesting photophysical properties, such as luminescence. researchgate.netrsc.org
The characterization of these metal acetylide complexes is crucial for understanding their structure and bonding. Common analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic ligand and to observe changes in chemical shifts upon coordination to the metal center. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum is a diagnostic tool to study the metal-alkyne interaction. Coordination to a metal typically leads to a decrease in this stretching frequency compared to the free alkyne. researchgate.net
X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. acs.orgresearchgate.netresearchgate.netuef.fi
The table below provides examples of metal acetylide complexes formed from oct-1-yne and their typical characterization methods.
| Transition Metal | Complex Type | Formation Method | Characterization Techniques | Reference |
| Copper(I) | Copper(I) octynide | Reaction with Cu(I) salt and base | IR, used in-situ for catalysis | semanticscholar.orgrsc.org |
| Silver(I) | Silver(I) octynide | Reaction with AgNO₃ | Elemental Analysis, IR, NMR | researchgate.netresearchgate.net |
| Gold(I) | Gold(I) octynide | Reaction with Au(I) precursor and base | NMR, IR, X-ray Crystallography | acs.orgresearchgate.net |
Table 2: Formation and Characterization of Metal Acetylide Complexes of Oct-1-yne
The reactivity and stability of transition metal acetylide complexes are significantly influenced by the other ligands present in the coordination sphere of the metal. These ancillary ligands can modulate the electronic and steric properties of the metal center, thereby fine-tuning the characteristics of the acetylide complex. fiveable.metcichemicals.com
Phosphine (B1218219) ligands are particularly common in this context. The electronic properties of phosphine ligands, which can be tuned by varying the substituents on the phosphorus atom, play a crucial role. Electron-donating phosphines increase the electron density on the metal center, which can strengthen the metal-acetylide bond and enhance the stability of the complex. tcichemicals.com Conversely, electron-withdrawing phosphines can make the metal center more electrophilic, potentially increasing the reactivity of the coordinated acetylide.
The steric bulk of the ligands, often quantified by the cone angle for phosphines, is another critical factor. tcichemicals.comlibretexts.org Bulky ligands can create a sterically hindered environment around the metal center, which can protect the acetylide from unwanted side reactions and influence the regioselectivity of catalytic processes. tcichemicals.com However, excessive steric bulk can also hinder the approach of substrates, potentially reducing catalytic activity.
In the case of copper acetylide complexes used in catalysis, the choice of ligand can dramatically affect the outcome of the reaction. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), ligands can prevent the formation of inactive copper acetylide polymers and accelerate the catalytic cycle. mdpi.combeilstein-journals.org Different ligands can also lead to different regioselectivities in certain reactions. semanticscholar.org The stability of copper(I) complexes, which are prone to oxidation to copper(II), can also be enhanced by appropriate ligand design. researchgate.net
The table below illustrates the effects of different ligands on the properties of metal acetylide complexes.
| Ligand Type | Effect on Stability | Effect on Reactivity | Example Application | Reference |
| Electron-donating phosphines (e.g., P(t-Bu)₃) | Increased stability | Modulated reactivity (e.g., enhances oxidative addition) | Cross-coupling reactions | tcichemicals.com |
| Electron-withdrawing phosphines (e.g., PPh₃) | Decreased stability | Increased electrophilicity of the metal | Catalysis requiring electrophilic metal centers | tcichemicals.com |
| Bulky phosphines (e.g., Xantphos) | Increased stability, prevents aggregation | Can improve selectivity, may reduce reaction rates | Cross-coupling, hydroamination | tcichemicals.commdpi.com |
| N-heterocyclic carbenes (NHCs) | High stability | Promotes catalytic activity | Gold-catalyzed reactions | scielo.org.za |
| Amine-based ligands (e.g., triethylamine) | Stabilizes Cu(I) oxidation state | Acts as a base and ligand in CuAAC | Click Chemistry | beilstein-journals.org |
Table 3: Ligand Effects on Metal Acetylide Complexes
Spectroscopic and Computational Investigations of Organosodium Acetylides
Spectroscopic Elucidation of Acetylide Anion Structure
The characterization of organosodium acetylides relies heavily on spectroscopic methods to define their structure both in the solid state and in solution. While these compounds often exist as polymeric aggregates, particularly in the solid state, spectroscopic techniques can probe the nature of the individual ionic components. byjus.comwikipedia.org
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is invaluable. The chemical shifts of the sp-hybridized carbons in the acetylide anion (R-C≡C⁻Na⁺) are indicative of their high electron density. The significant upfield shift compared to the parent alkyne reflects the carbanionic nature of these carbons. Spectroscopic studies on related organosodium compounds have shown that the exact chemical shifts and the observation of monomeric or aggregated species are highly dependent on the solvent and the presence of coordinating ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.govresearchgate.net
Theoretical Studies of Reactivity, Energetics, and Electronic Structure
Computational chemistry provides a molecular-level understanding that complements experimental observations. Quantum chemical calculations have become indispensable for exploring the complex potential energy surfaces of reactions involving organosodium compounds. rsc.org
Density Functional Theory (DFT) has emerged as a robust method for studying the mechanisms of organometallic reactions. mdpi.com Functionals such as M06-2X have proven particularly effective for main-group organometallic chemistry, providing accurate energetic and structural information. researchgate.netwpmucdn.comnih.gov For a compound like sodium;oct-1-yne, DFT calculations can be used to model its fundamental reactions, such as the nucleophilic substitution (SN2) with an alkyl halide. prutor.aimasterorganicchemistry.com These calculations map out the entire reaction coordinate, from the reactants to the products, identifying all intermediates and transition states along the way. rsc.orgacs.org This allows researchers to understand the step-by-step process of bond formation and cleavage.
Theoretical models are used to analyze the electronic structure of organosodium acetylides, providing quantitative insights into bonding and charge distribution. The bond between carbon and a Group 1 metal like sodium is highly polar due to the large difference in their electronegativities. wikipedia.orgsaylor.org Computational analysis can calculate the partial atomic charges, confirming the significant negative charge localized on the terminal acetylenic carbon, which accounts for its strong nucleophilicity and basicity. masterorganicchemistry.compearson.com The nature of the C≡C bond within the acetylide anion and how it is influenced by the counterion (Na⁺) and solvent molecules can also be examined. byjus.comwikipedia.org
The insights gained from calculated reaction profiles can be used to predict reactivity and selectivity. For example, acetylide anions are strong bases and can participate in elimination (E2) reactions in addition to substitution (SN2) reactions. libretexts.org By calculating the activation energies for both the SN2 and E2 pathways for the reaction of this compound with various alkyl halides (e.g., primary vs. secondary vs. tertiary), computational models can predict which product will be favored. libretexts.orgnih.gov This predictive power is crucial for optimizing reaction conditions and choosing appropriate substrates to achieve a desired synthetic outcome, guiding experimental work and avoiding time-consuming trial-and-error approaches. rsc.orgcecam.org
Table 1: Representative Theoretical Data for Acetylide Reactions
| Parameter | Description | Typical Finding for Acetylide Reactions | Implication |
|---|---|---|---|
| C-Na Bond Character | Analysis of bond polarity based on electronegativity differences and charge calculations. wikipedia.orgsaylor.org | Highly ionic with significant negative charge on the acetylenic carbon. | Explains the strong nucleophilicity and basicity of the acetylide anion. libretexts.org |
| ΔG‡ (SN2 vs. E2) | Calculated activation energy barrier for competing substitution and elimination pathways. libretexts.org | ΔG‡(SN2) < ΔG‡(E2) for primary alkyl halides; ΔG‡(E2) < ΔG‡(SN2) for tertiary alkyl halides. | Predicts that substitution is favored with primary halides, while elimination dominates with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org |
| Solvent Effects | Computational modeling of explicit or implicit solvent molecules around the reacting species. nih.govresearchgate.net | Coordinating solvents (e.g., THF, DMEA) can deaggregate organosodium clusters and stabilize transition states. | Solvent choice is critical for controlling reaction rates and mechanisms. nih.gov |
Analysis of Bonding Characteristics and Charge Distribution
Mechanistic Probes and Kinetic Studies of Organosodium Reactions
While computational studies provide a detailed picture, experimental validation is essential. Kinetic studies, which measure reaction rates under varying conditions, offer crucial insights into the reaction mechanism. researchgate.net For reactions involving organosodium reagents, the reaction order with respect to the acetylide can reveal its aggregation state in the rate-limiting step. researchgate.net For instance, a first-order dependence suggests a monomer-based pathway, whereas a fractional order might indicate a dimer-based mechanism or an equilibrium between different aggregates. nih.gov
The reactivity of organosodium compounds is often modulated by additives. Mechanistic studies have shown that coordinating agents can break down the aggregates of organosodium reagents, leading to more reactive monomeric species and significantly accelerating reaction rates. researchgate.netresearchgate.net
Furthermore, specific experimental probes can be used to test for the presence of certain intermediates. For example, radical-clock experiments can determine whether a reaction proceeds through a radical pathway. researchgate.net In these experiments, a substrate that undergoes a rapid, well-characterized rearrangement if a radical is formed is used. The absence of the rearranged product can rule out a radical mechanism, supporting a concerted or polar pathway, such as the SN2 reaction typical for acetylides. libretexts.org These experimental techniques, when combined with computational results, provide a comprehensive and robust understanding of the chemical behavior of this compound and related organosodium acetylides. researchgate.net
Stereoselective Aspects in Reactions Involving Sodium Oct 1 Yne
Stereoselective Reduction Protocols (e.g., Trans-Alkene Formation)
The reduction of internal alkynes is a fundamental transformation that can lead to either cis- or trans-alkenes depending on the chosen method. For terminal alkynes like oct-1-yne, direct reduction often leads to the corresponding alkane. However, after being used in a reaction to form an internal alkyne, stereoselective reduction becomes a critical subsequent step. A classic and highly reliable method for achieving trans-alkene geometry is the dissolving metal reduction, typically using sodium in liquid ammonia (B1221849).
The mechanism of this reduction involves the anti-addition of two hydrogen atoms across the triple bond. It proceeds through a sequence of single-electron transfers from the sodium metal and protonations by the ammonia solvent.
A sodium atom transfers an electron to the alkyne, forming a radical anion intermediate.
The radical anion is protonated by ammonia to yield a vinylic radical.
A second sodium atom donates an electron to the vinylic radical, forming a vinylic anion. This anion rapidly equilibrates to the more stable trans configuration to minimize steric repulsion between the alkyl substituents.
A final protonation of the trans-vinylic anion by ammonia furnishes the trans-alkene product.
For instance, if oct-1-yne were first coupled with another alkyl group to form an internal alkyne like dodec-6-yne, its reduction with sodium in liquid ammonia would stereoselectively produce (E)-dodec-6-ene, the trans-isomer. This method is highly valued for its excellent stereoselectivity for trans-alkenes.
| Reactant (Internal Alkyne) | Reagents | Major Product | Stereochemistry |
| Dodec-6-yne | 1. Na, liq. NH₃ 2. NH₄Cl (quench) | (E)-Dodec-6-ene | Trans |
| Tetradec-7-yne | 1. Na, liq. NH₃ 2. NH₄Cl (quench) | (E)-Tetradec-7-ene | Trans |
Diastereoselective and Enantioselective Transformations
Sodium oct-1-yne, as a nucleophile, can participate in addition reactions to carbonyls and imines. When the electrophile is chiral or the reaction is conducted in a chiral environment, new stereocenters can be formed with high degrees of selectivity.
Diastereoselective Addition: When sodium oct-1-yne (or more commonly, the corresponding lithium or magnesium acetylide for better solubility and reactivity) adds to a chiral aldehyde or ketone, the existing stereocenter on the electrophile can direct the approach of the nucleophile. This substrate-controlled process leads to the preferential formation of one diastereomer over the other. For example, the addition of an oct-1-yne nucleophile to an α-alkoxy aldehyde can proceed according to the Felkin-Anh or Cram-chelation models, yielding either the syn or anti diastereomer of the resulting propargylic alcohol with high selectivity. The outcome is determined by the steric and electronic properties of the substituents on the chiral aldehyde and whether a chelating metal is present. researchgate.net
Enantioselective Addition: The addition of oct-1-yne to a prochiral aldehyde (an aldehyde without a pre-existing stereocenter) can be rendered enantioselective by using a chiral catalyst. researchgate.net This is a powerful strategy for synthesizing optically active propargylic alcohols, which are versatile intermediates in chemical synthesis. researchgate.netox.ac.uk The typical catalytic system involves a zinc salt, such as zinc triflate (Zn(OTf)₂), and a chiral ligand. The oct-1-yne is believed to first react with a zinc species to form a zinc acetylide in situ. This complex then coordinates to the chiral ligand, and the resulting chiral environment dictates the facial selectivity of the addition to the aldehyde. A variety of chiral ligands have been successfully employed for this transformation, leading to high yields and excellent enantiomeric excesses (ee). nih.govnih.gov
| Aldehyde | Alkyne | Chiral Ligand System | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Phenylacetylene | (S)-L5 / ZnMe₂ / Ti(O-i-Pr)₄ | 85 | 93 | researchgate.net |
| p-Tolualdehyde | Oct-1-yne | Ligand 5 / Zn(OTf)₂ | 95 | >99 | ox.ac.uk |
| Heptaldehyde | Oct-1-yne | Ligand 5 / Zn(OTf)₂ | 64 | 84 | ox.ac.uk |
| Benzaldehyde | Oct-1-yne | Amino alcohol / Zn(OTf)₂ | 62 | 98 | ox.ac.uk |
Role of Chiral Ligands and Auxiliaries in Stereocontrol
The key to achieving high enantioselectivity in the addition of oct-1-yne to prochiral electrophiles is the use of chiral ligands or auxiliaries. nih.gov These molecules create a defined three-dimensional space around the reactive center, forcing the reactants to adopt a specific orientation that leads to the desired stereoisomer.
Chiral ligands, such as amino alcohols, BINOL derivatives, and bisoxazolines (BOX), are used in catalytic amounts. researchgate.netox.ac.uk In a typical metal-catalyzed alkynylation, the chiral ligand binds to the metal center (e.g., zinc, copper, or titanium). nih.govpsu.edu The alkyne, in this case oct-1-yne, also coordinates to this metal, forming a chiral metal-acetylide complex. The electrophile, such as an aldehyde, then approaches this complex. The steric bulk and electronic features of the ligand create a highly organized transition state, blocking one face of the aldehyde and allowing the acetylide to attack only from the other, less hindered face. This results in the formation of one enantiomer of the propargylic alcohol in significant excess. For example, carbohydrate-derived amino-alcohols have proven to be highly effective ligands for the zinc-catalyzed addition of terminal alkynes to aldehydes, affording products with nearly complete enantioselectivity. ox.ac.uk
Chiral auxiliaries, in contrast, are stoichiometric and are covalently attached to the substrate. The reaction then proceeds with the auxiliary directing the stereochemical outcome. After the reaction, the auxiliary is cleaved to reveal the enantiomerically enriched product. While effective, this approach is less atom-economical than catalytic methods.
Prostereogenic Elements in Oct-1-yne Derivatives and Reaction Outcomes
A prostereogenic element is a feature within a molecule, such as a prochiral face or a pair of diastereotopic ligands or groups, which can be converted into a stereogenic element. In derivatives of oct-1-yne, the introduction of a prostereogenic center allows for the creation of new stereocenters with controlled stereochemistry.
Consider a derivative such as oct-1-yn-4-one. The ketone at the C4 position is a prochiral center. The addition of a nucleophile, such as a Grignard reagent or a hydride, to this ketone will generate a new stereocenter at C4, resulting in a chiral propargylic alcohol. The stereochemical outcome of this addition can be controlled. If a chiral reducing agent is used, one enantiomer of the alcohol can be formed preferentially.
Alternatively, if a second prostereogenic element is introduced, a diastereoselective reaction can be achieved. For instance, in a reaction where a prostereogenic silyl (B83357) ketene (B1206846) acetal (B89532) adds to an electrophile, a new stereocenter can be generated with high diastereocontrol, governed by the geometry of the transition state. acs.org Applying this concept, the reaction of an oct-1-yne derivative containing a prostereogenic ketone with a chiral nucleophile would involve double diastereoselection, where both the substrate and the reagent influence the stereochemical outcome. The inherent chirality of a reagent or catalyst can be used to control the facial selectivity of the attack on the prostereogenic ketone, leading to a highly enriched stereoisomer. psu.edu This strategy is a sophisticated method for building complex molecules with multiple, well-defined stereocenters.
Advanced Directions and Future Prospects in Organosodium Chemistry
Sustainable and Earth-Abundant Metal Chemistry with Sodium
The increasing demand for sustainable chemical syntheses has spurred a re-evaluation of organosodium reagents as viable alternatives to less abundant elements. sci-hub.seresearchgate.net Sodium is the most abundant alkali metal in the Earth's crust, offering a significant advantage in terms of cost and availability over lithium, the demand for which is surging due to its use in battery technologies. sci-hub.senih.govacs.org This focus on earth-abundant metals is a critical step toward a more environmentally and economically sound chemical industry. riken.jpunibe.ch
Recent research highlights the potential of combining two abundant and non-toxic metals, such as sodium and iron, to catalyze reactions for producing pharmaceuticals, agrochemicals, and other fine chemicals. unibe.chresearchgate.net This approach reduces reliance on precious and toxic metals like palladium. unibe.ch Furthermore, methods are being developed to utilize organosodium compounds prepared from inexpensive organic chlorides and easy-to-handle sodium dispersions, making the processes milder and more accessible. sci-hub.seacs.org This shift not only addresses the sustainability of the catalyst but also that of the stoichiometric organometallic reagents themselves. acs.org
| Element | Abundance in Earth's Crust (ppm) | Relative Abundance |
|---|---|---|
| Sodium (Na) | ~23,600 | High |
| Potassium (K) | ~20,900 | High |
| Lithium (Li) | ~20 | Low |
Implementation in Continuous Flow Chemistry Systems
The inherent high reactivity of organosodium compounds, once a significant drawback, is now being effectively managed through the implementation of continuous flow chemistry. nih.govnih.gov Flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, enabling safer and more efficient processes. mdpi.com This technology is particularly well-suited for handling highly reactive or unstable intermediates, which are common in organosodium chemistry. nih.govnih.gov
Researchers have successfully employed flow chemistry to perform challenging transformations, such as the ortho-sodiation of labile aromatic and heteroaromatic substrates, which would be difficult to achieve using standard batch methods. sci-hub.senih.gov The short contact times in flow reactors can prevent the decomposition of sensitive organosodium intermediates and suppress side reactions. nih.govmdpi.com For instance, the preparation of benzylic sodium complexes has been demonstrated in a continuous flow setup, mitigating the presumed low stability of these reagents. nih.gov This technological synergy allows chemists to exploit the powerful reactivity of organosodials while minimizing associated risks, paving the way for their broader application and scale-up in both academic and industrial settings. nih.govbeilstein-journals.org
Ligand-Accelerated and Catalytic Applications of Organosodium Reagents
A paradigm shift in organosodium chemistry involves the use of ligands to modulate and accelerate reactivity, leading to the development of novel catalytic systems. acs.orgbham.ac.uk Unlike in organolithium chemistry where ligand-catalyzed processes can be hampered by product inhibition, organosodium chemistry shows promise for achieving efficient catalytic turnover. nih.gov The choice of ligand can have a profound impact on the structure and reactivity of the organosodium species, often breaking down polymeric aggregates into soluble and highly reactive monomeric complexes. researchgate.net
A notable example is the use of the tetradentate amine ligand tris[2-(dimethylamino)ethyl]amine (B34753) (Me6Tren) to stabilize sodium trimethylsilylmethylide, [NaCH2SiMe3]. acs.orgbham.ac.uk The resulting monomeric complex exhibits unique reactivity and can be used in catalytic amounts (as low as 5 mol%) to perform transformations like the methylenation of ketones and aldehydes, offering a sustainable alternative to classic methods. acs.orgbham.ac.ukresearchgate.net This strategy of ligand catalysis, based on the reversible coordination of a ligand to the metal center, represents a significant advancement, enabling reactions that were previously inefficient or impossible. acs.org
| Ligand | Effect on Organosodium Reagent | Application Example | Reference |
|---|---|---|---|
| Me6Tren (tris[2-(dimethylamino)ethyl]amine) | Forms soluble, monomeric complexes; alters reactivity profile. | Catalytic methylenation of ketones and aldehydes. | acs.orgbham.ac.uk |
| PMDTA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) | Enhances solubility and reactivity; facilitates catalytic turnover. | Ligand-accelerated elimination reactions. | nih.gov |
| TMEDA (Tetramethylethylenediamine) | Breaks down aggregates, increases basicity. | Directed ortho-metalation reactions. | acs.org |
Exploration of Novel Organosodium Species and Their Reactivity
Recent breakthroughs have challenged the long-held belief that organosodium reagents merely mimic the reactivity of their lithium counterparts. nih.gov Research has uncovered that organosodium complexes can exhibit divergent and previously unexplored reaction patterns. acs.orgbham.ac.uk A key finding is that the identity of the alkali metal itself (Na vs. Li) can be sufficient to produce completely different outcomes. bham.ac.uk For example, the Me6Tren-ligated sodium complex [Na(CH2SiMe3)(Me6Tren)] converts ketones into olefins (methylenation), whereas the analogous lithium complex [Li(CH2SiMe3)(Me6Tren)] follows a conventional nucleophilic addition pathway. acs.orgbham.ac.ukresearchgate.net
In addition to discovering divergent reactivity, chemists are developing methods to access entirely new classes of organosodium compounds. A recently developed halogen–sodium exchange reaction, using a neopentylsodium reagent, enables the efficient preparation of a wide variety of (hetero)aryl- and alkenylsodium compounds that were previously inaccessible. riken.jpnih.gov This includes the synthesis of complex species such as tri- and tetrasodioarenes. riken.jpnih.gov This expansion of the organosodium toolkit, combined with a deeper mechanistic understanding of their unique reactivity, is opening new frontiers in synthetic chemistry. researchgate.netresearchgate.net
| Reagent System | Substrate | Reaction Type | Primary Product | Reference |
|---|---|---|---|---|
| [Na(CH2SiMe3)(Me6Tren)] | Benzophenone (Ketone) | Methylenation (Olefin-forming) | 1,1-Diphenylethene | acs.orgbham.ac.uk |
| [Li(CH2SiMe3)(Me6Tren)] | Benzophenone (Ketone) | Nucleophilic Addition | 1,1-Diphenyl-2-(trimethylsilyl)ethanol | acs.orgbham.ac.uk |
| Arylsodium | Aryl Halide (Pd-catalyzed) | Cross-Coupling | Biaryl | sci-hub.se |
| Aryllithium | Aryl Halide (Pd-catalyzed) | Cross-Coupling | Biaryl | nih.gov |
Interdisciplinary Applications and Emerging Synthetic Opportunities
The advancements in preparing and controlling organosodium reagents are unlocking a host of new synthetic opportunities across various disciplines. unibe.ch A significant area of application is in transition-metal-catalyzed cross-coupling reactions. sci-hub.senih.gov Organosodium compounds, prepared in situ from affordable aryl chlorides, can serve as effective nucleophilic partners in iron-catalyzed cross-couplings or be transmetalated to zinc or boron to participate in Negishi and Suzuki-Miyaura reactions, respectively. sci-hub.seacs.orgresearchgate.net These methods are fundamental for C-C bond formation in modern organic synthesis. sci-hub.se
Beyond cross-coupling, organosodium reagents like sodium alkynides (the class to which sodium;oct-1-yne belongs) are powerful nucleophiles for extending carbon chains, a crucial step in the synthesis of larger, complex molecules such as natural products and active pharmaceutical ingredients. pearson.comallen.inchegg.com The historical use of sodium metal to catalyze the polymerization of butadiene and styrene (B11656) also points to applications in materials science. nih.gov As researchers continue to tame the reactivity of these powerful reagents, their integration into multi-step syntheses and the development of new materials is expected to grow, heralding a new era for organosodium chemistry. researchgate.netunibe.ch
| Application Area | Reaction Type | Significance | Reference |
|---|---|---|---|
| Fine Chemical Synthesis | Pd- or Fe-catalyzed Cross-Coupling | Sustainable synthesis of biaryls and complex molecules. | sci-hub.seresearchgate.net |
| Natural Product Synthesis | Alkynide Addition to Carbonyls | Carbon chain elongation with reagents like this compound. | pearson.comchegg.com |
| Materials Science | Anionic Polymerization | Catalysis for producing polymers like polybutadiene (B167195) and polystyrene. | |
| Base-Mediated Transformations | Deprotonation / Metalation | Generation of functionalized intermediates for further synthesis. | nih.gov |
Q & A
Basic: What experimental precautions are critical when handling sodium and oct-1-yne in synthesis?
Methodological Answer:
- Inert Atmosphere: Sodium is highly reactive with moisture and oxygen. Use Schlenk lines or gloveboxes for air-sensitive reactions . Oct-1-yne, as a terminal alkyne, may require stabilization under nitrogen/argon to prevent side reactions like polymerization.
- Quenching Protocols: Excess sodium must be neutralized with anhydrous alcohols (e.g., ethanol) or controlled hydrolysis to avoid exothermic hazards. Document quenching steps in detail to ensure reproducibility .
- Safety Documentation: Refer to Material Safety Data Sheets (MSDS) for both compounds and integrate hazard mitigation into experimental design (e.g., fume hoods, flame-resistant lab coats) .
Basic: Which spectroscopic techniques are most effective for characterizing sodium-mediated oct-1-yne reactions?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to identify deprotonation of oct-1-yne (disappearance of terminal alkyne proton at ~2.5 ppm) and formation of sodium acetylide intermediates. Compare with literature spectra for validation .
- IR Spectroscopy: Monitor alkyne C≡C stretching frequencies (~2100–2260 cm) to confirm reaction progress. Sodium coordination may shift peaks due to electron density changes .
- Mass Spectrometry (GC-MS/LC-MS): Analyze reaction mixtures for byproducts (e.g., dimerization products) and quantify yields. Cross-reference with synthetic standards .
Advanced: How can contradictory data from different characterization methods be resolved in sodium-oct-1-yne systems?
Methodological Answer:
- Source Identification: Contradictions often arise from impurities (e.g., residual solvents) or incomplete reactions. Use multi-technique validation:
- Controlled Replication: Repeat experiments under rigorously standardized conditions (temperature, stoichiometry, solvent purity). Document deviations using error-analysis frameworks .
- Computational Modeling: Apply density functional theory (DFT) to predict spectroscopic signatures of proposed intermediates and reconcile discrepancies .
Advanced: What strategies optimize reaction conditions for sodium-mediated coupling of oct-1-yne with electrophiles?
Methodological Answer:
- Design of Experiments (DOE): Use factorial design to test variables:
- Sodium dispersion size (surface area impacts reactivity).
- Solvent polarity (THF vs. DME for stabilizing sodium intermediates).
- Temperature gradients (e.g., cryogenic vs. reflux conditions) .
- Kinetic Profiling: Employ in-situ monitoring (e.g., ReactIR) to track reaction rates and identify rate-limiting steps. Adjust stoichiometry based on real-time data .
- Byproduct Analysis: Use GC-MS to detect side products (e.g., over-reduced alkanes) and refine quenching protocols to minimize them .
Advanced: How to design mechanistic studies for sodium-oct-1-yne reactions using kinetic isotope effects (KIE)?
Methodological Answer:
- Isotopic Labeling: Synthesize deuterated oct-1-yne (C≡C-D) to study proton transfer steps. Compare reaction rates with non-deuterated substrates to calculate KIE .
- Competition Experiments: Compete oct-1-yne with other alkynes (e.g., hex-1-yne) to assess steric/electronic effects on sodium’s selectivity.
- Theoretical Validation: Pair experimental KIE data with computational transition-state modeling to propose plausible mechanisms .
Basic: What are best practices for synthesizing sodium oct-1-ynide with high purity?
Methodological Answer:
- Deprotonation Protocol: React oct-1-yne with sodium amide (NaNH) in anhydrous NH at −78°C. Monitor via quenching aliquots and analyzing with NMR .
- Purification: Isolate sodium oct-1-ynide via vacuum filtration under inert conditions. Wash with cold, dry ether to remove unreacted sodium .
- Storage: Store in sealed, argon-flushed ampoules with molecular sieves to prevent hydrolysis .
Advanced: How to address low reproducibility in sodium-oct-1-yne reaction yields across research groups?
Methodological Answer:
- Inter-lab Collaboration: Share detailed protocols (e.g., via Open Science frameworks) and raw data for cross-validation. Identify variables like solvent batch purity or sodium dispersion quality .
- Metadata Documentation: Record ambient conditions (humidity, temperature) and equipment calibration status in supplementary materials .
- Statistical Analysis: Apply ANOVA to assess significance of yield variations and identify critical factors .
Basic: What literature sources are authoritative for sodium-alkyne chemistry?
Methodological Answer:
- Primary Literature: Search databases like SciFinder or Reaxys for peer-reviewed journals (e.g., J. Org. Chem., Organometallics) using keywords: “sodium acetylide,” “alkyne deprotonation.” Avoid non-peer-reviewed platforms .
- Review Articles: Cite comprehensive reviews on alkali-metal-mediated reactions (e.g., Chemical Reviews) to contextualize experimental approaches .
- Patents: Exclude unless methodology is novel and peer-validated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
